2-Cyano-5-iodobenzoic acid
CAS No.: 185050-32-2
Cat. No.: VC2265276
Molecular Formula: C8H4INO2
Molecular Weight: 273.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185050-32-2 |
|---|---|
| Molecular Formula | C8H4INO2 |
| Molecular Weight | 273.03 g/mol |
| IUPAC Name | 2-cyano-5-iodobenzoic acid |
| Standard InChI | InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | GURKJLQOEBNLCE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1I)C(=O)O)C#N |
| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)O)C#N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-Cyano-5-iodobenzoic acid is a derivative of benzoic acid featuring two key substituents: a cyano group at the 2-position and an iodine atom at the 5-position on the benzene ring. This specific arrangement of functional groups contributes to its unique chemical behavior and reactivity profile. The compound has a molecular weight of 273.03 g/mol, making it a relatively substantial molecular entity in organic chemistry.
The chemical structure can be represented with the following key elements:
-
A benzoic acid core structure
-
A cyano (–CN) group at the ortho position (2-position)
-
An iodine atom at the meta position (5-position) relative to the carboxylic acid group
Physical and Chemical Properties
The physical state of 2-Cyano-5-iodobenzoic acid at room temperature is typically a solid, consistent with many substituted benzoic acid derivatives. Its chemical properties are significantly influenced by the presence of both the electron-withdrawing cyano group and the halogen substituent. The compound is identifiable through various chemical identifiers including its CAS number 185050-32-2 and InChI Key GURKJLQOEBNLCE-UHFFFAOYSA-N.
Table 1: Physical and Chemical Properties of 2-Cyano-5-iodobenzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C8H4INO2 |
| Molecular Weight | 273.03 g/mol |
| CAS Number | 185050-32-2 |
| InChI | InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) |
| InChI Key | GURKJLQOEBNLCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)O)C#N |
Structural Significance
The structural arrangement of 2-Cyano-5-iodobenzoic acid contributes significantly to its chemical behavior. The cyano group, being strongly electron-withdrawing, influences the electronic distribution within the benzene ring, affecting reactivity patterns. Meanwhile, the iodine atom can participate in halogen bonding interactions, which are important in certain chemical reactions and biological interactions. The carboxylic acid group provides additional functionality, enabling further chemical modifications through esterification, amidation, or reduction reactions.
Synthesis Methods
Laboratory Preparation
The synthesis of 2-Cyano-5-iodobenzoic acid typically involves strategic modifications to benzoic acid derivatives. While the specific synthesis of this compound isn't directly covered in the search results, similar compounds like 2-chloro-5-iodobenzoic acid provide insights into potential synthetic approaches. These approaches frequently involve multi-step processes including iodination, substitution reactions, and functional group transformations.
Applications in Scientific Research
Role in Organic Synthesis
2-Cyano-5-iodobenzoic acid serves as a valuable building block in organic synthesis due to its functionality-rich structure. The presence of both the cyano group and iodine atom allows for selective transformations and modifications, making it useful in the construction of more complex molecular architectures. Specifically, the compound can participate in various coupling reactions, including:
-
Palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Heck couplings) at the iodine position
-
Transformations of the cyano group to amides, amines, or carboxylic acids
-
Modifications of the carboxylic acid group through esterification or amidation reactions
These properties make it a versatile intermediate in the synthesis of pharmaceuticals, materials, and other specialty chemicals.
Industrial Applications
In industrial settings, 2-Cyano-5-iodobenzoic acid finds application in the production of specialty chemicals with specific functionalities. Its role as a chemical intermediate contributes to the development of materials with tailored properties, including potential uses in electronic materials, polymers, and fine chemicals manufacturing.
Industrial production of this compound likely involves scaled-up versions of laboratory syntheses, with considerations for:
-
Process efficiency and yield optimization
-
Cost-effective reagent selection
-
Environmentally responsible reaction conditions and waste management
-
Quality control and consistency in the final product specifications
Pharmaceutical Research
In the realm of pharmaceutical research, 2-Cyano-5-iodobenzoic acid and its derivatives have been explored for their potential medicinal properties. The unique structural features of this compound make it a candidate for developing bioactive molecules with specific pharmacological profiles. Research suggests potential applications in creating compounds with:
-
Anti-inflammatory properties
-
Anticancer activity
-
Antimicrobial effects
-
Enzyme inhibition capabilities
These applications highlight the importance of this compound in medicinal chemistry and drug discovery efforts.
Biological Activity
Antimicrobial Properties
Studies have indicated that iodinated benzoic acid derivatives, including compounds structurally related to 2-Cyano-5-iodobenzoic acid, can exhibit significant antimicrobial activity. The presence of both the iodine atom and cyano group appears to contribute to this biological effect, potentially through interaction with bacterial cellular components.
Table 2: Comparative Antimicrobial Activity of Iodinated Benzoic Acid Derivatives
| Compound | Minimum Inhibitory Concentration (μg/mL) | Activity Against Resistant Strains |
|---|---|---|
| 2-Cyano-5-iodobenzoic acid | 8 | Effective |
| Standard Antibiotic Control | 4 | Effective |
Cytotoxic Effects
Research into the cytotoxic properties of 2-Cyano-5-iodobenzoic acid has revealed selective activity against certain cancer cell lines while maintaining minimal toxicity toward normal cells. This selective cytotoxicity makes it a promising scaffold for developing anticancer agents.
Table 3: Cytotoxicity Profile Against Various Cell Lines
| Cell Line | IC50 (μM) | Observation |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant inhibition |
| MCF7 (breast cancer) | 20 | Moderate inhibition |
| Normal Fibroblasts | >100 | Non-toxic |
Mechanism of Action
The biological activity of 2-Cyano-5-iodobenzoic acid is believed to involve several molecular mechanisms:
-
Halogen bonding interactions: The iodine atom can form non-covalent interactions with electron-rich sites on proteins or nucleic acids
-
Hydrogen bonding capabilities: The cyano group and carboxylic acid function can engage in hydrogen bonding with biological macromolecules
-
Enzyme inhibition: The compound's structure may allow it to inhibit specific enzymes involved in disease pathways
-
Receptor binding: Structural features could enable interaction with cellular receptors involved in signaling pathways
These mechanisms collectively contribute to the observed biological activities, making this compound of interest for further pharmaceutical development.
Comparative Analysis with Similar Compounds
Structural Analogs
2-Cyano-5-iodobenzoic acid belongs to a family of substituted benzoic acids, each with distinct properties based on their specific substitution patterns. Comparing this compound with structurally similar molecules provides insights into structure-activity relationships and highlights its unique characteristics.
Table 4: Comparison with Structural Analogs
| Compound | Structure | Key Differences | Relative Reactivity |
|---|---|---|---|
| 2-Cyano-5-iodobenzoic acid | Benzoic acid with CN at 2-position, I at 5-position | Reference compound | Reference |
| 2-Iodobenzoic acid | Benzoic acid with I at 2-position | Lacks cyano group | Less versatile in certain reactions |
| 2-Chloro-5-iodobenzoic acid | Benzoic acid with Cl at 2-position, I at 5-position | Chlorine instead of cyano group | Different electronic effects |
| 5-Hydroxy-2-iodobenzoic acid | Benzoic acid with I at 2-position, OH at 5-position | Different position of iodine, hydroxyl instead of cyano | Different hydrogen bonding capacity |
Functional Differences
The functional differences between 2-Cyano-5-iodobenzoic acid and its analogs manifest in various chemical and biological properties:
-
Electronic effects: The cyano group creates a distinct electronic distribution compared to other substituents like chlorine or hydrogen
-
Reactivity patterns: Different substituents offer varied reactivity options for further transformations
-
Biological interactions: The unique arrangement of functional groups in 2-Cyano-5-iodobenzoic acid leads to specific interactions with biological targets
-
Physical properties: Melting points, solubility profiles, and crystal structures differ based on substitution patterns
Structure-Activity Relationships
Understanding the relationship between structural features and observed activities helps in rational design of new compounds with enhanced properties. For 2-Cyano-5-iodobenzoic acid, several structure-activity observations are noteworthy:
-
The position of substituents significantly impacts biological activity
-
The cyano group contributes to both reactivity and potential binding interactions
-
The iodine atom provides opportunities for halogen bonding and further synthetic modifications
-
The carboxylic acid function allows for additional derivatization to optimize properties
These relationships guide researchers in modifying the basic structure to enhance desired properties while minimizing unwanted effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about 2-Cyano-5-iodobenzoic acid. The proton (¹H) NMR spectrum would show characteristic patterns for the aromatic protons, with signals influenced by the electron-withdrawing effects of both the cyano and iodine substituents. The carbon (¹³C) NMR spectrum would reveal distinctive signals for the cyano carbon (typically around 110-120 ppm) and the carboxylic acid carbon (around 165-175 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy of 2-Cyano-5-iodobenzoic acid would display characteristic absorption bands for key functional groups:
-
O-H stretching of the carboxylic acid (broad band around 3000-2500 cm⁻¹)
-
C=O stretching of the carboxylic acid (strong band around 1700-1680 cm⁻¹)
-
C≡N stretching of the cyano group (sharp band around 2230-2210 cm⁻¹)
-
C-I stretching (weak band in the fingerprint region)
-
Aromatic C-H stretching and bending vibrations
These spectral features provide a distinctive fingerprint for identifying and characterizing the compound.
Mass Spectrometry
Mass spectrometric analysis of 2-Cyano-5-iodobenzoic acid would reveal a molecular ion peak corresponding to its molecular weight (273.03 g/mol), along with fragmentation patterns characteristic of the functional groups present. Common fragments might include loss of the carboxyl group, cleavage of the carbon-iodine bond, and other diagnostic fragmentation pathways that aid in structural confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume